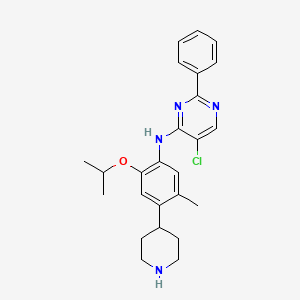
Antituberculosis agent-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antituberculosis agent-9 is a compound used in the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound is part of a broader class of antituberculosis agents that have been developed to combat drug-resistant strains of the bacteria. The development of such agents is crucial due to the increasing prevalence of multidrug-resistant and extensively drug-resistant tuberculosis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of antituberculosis agent-9 typically involves a series of chemical reactions starting from readily available precursors. One common synthetic route involves the use of protected glycidols and 2-bromo-4-nitro-1H-imidazole. The reaction conditions are generally mild, and the synthesis can be performed on a gram scale. The process includes nucleophilic substitution, deprotection, and cyclization steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and other industrial-scale equipment to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and ensure the consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Antituberculosis agent-9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Antituberculosis agent-9 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: It is used in the study of Mycobacterium tuberculosis and the development of new diagnostic tools.
Medicine: It is used in the treatment of tuberculosis, particularly in cases involving drug-resistant strains.
Mecanismo De Acción
The mechanism of action of antituberculosis agent-9 involves the inhibition of cell wall synthesis in Mycobacterium tuberculosis. This is achieved through the inhibition of key enzymes involved in the synthesis of mycolic acids, which are essential components of the bacterial cell wall. The compound targets enzymes such as arabinosyltransferases, preventing the formation of arabinogalactan and lipoarabinomannan, thereby inhibiting cell division and leading to bacterial cell death .
Comparación Con Compuestos Similares
Similar Compounds
Isoniazid: A first-line antituberculosis drug that also inhibits mycolic acid synthesis.
Rifampin: Another first-line drug that inhibits RNA synthesis in Mycobacterium tuberculosis.
Ethambutol: Inhibits arabinosyltransferases, similar to antituberculosis agent-9.
Pyrazinamide: Disrupts membrane transport and energy production in Mycobacterium tuberculosis.
Uniqueness
This compound is unique in its specific inhibition of multiple enzymes involved in cell wall synthesis, making it effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. Its broad-spectrum activity and ability to overcome resistance mechanisms make it a valuable addition to the arsenal of antituberculosis agents .
Propiedades
Fórmula molecular |
C25H29ClN4O |
|---|---|
Peso molecular |
437.0 g/mol |
Nombre IUPAC |
5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-2-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C25H29ClN4O/c1-16(2)31-23-14-20(18-9-11-27-12-10-18)17(3)13-22(23)29-25-21(26)15-28-24(30-25)19-7-5-4-6-8-19/h4-8,13-16,18,27H,9-12H2,1-3H3,(H,28,29,30) |
Clave InChI |
LKRINMKLPCVYQU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC(=NC=C3Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















